
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Descripción general
Descripción
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as ITNE, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Mecanismo De Acción
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone acts as a reversible inhibitor of MAO-A, which is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neuropsychiatric disorders.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have several biochemical and physiological effects. For example, increased levels of serotonin can improve mood and reduce anxiety, while increased levels of norepinephrine can improve attention and alertness. However, the effects of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone on neurotransmitter levels can vary depending on the dose and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has several advantages for lab experiments, including its high potency and selectivity for MAO-A, which makes it a useful tool compound for studying the role of MAO-A in neuropsychiatric disorders. However, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dosing and safety precautions are necessary when using 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone in lab experiments.
Direcciones Futuras
Several future directions for research on 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone are possible, including the development of more potent and selective MAO-A inhibitors, the investigation of the role of MAO-A in other neurological disorders such as Alzheimer's disease, and the development of new therapeutic strategies based on the modulation of neurotransmitter levels in the brain. In addition, further studies are needed to determine the optimal dosing and safety profile of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone for clinical use.
Aplicaciones Científicas De Investigación
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively used in scientific research due to its MAO-A inhibitory activity. This compound has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders such as depression, anxiety, and Parkinson's disease. In addition, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been used as a tool compound to study the role of MAO-A in the metabolism of neurotransmitters and the pathophysiology of neuropsychiatric disorders.
Propiedades
IUPAC Name |
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFZPAGHEKQDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



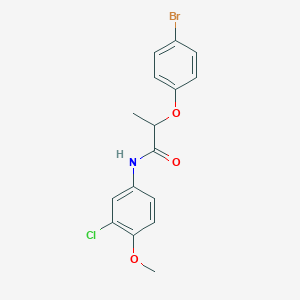
![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
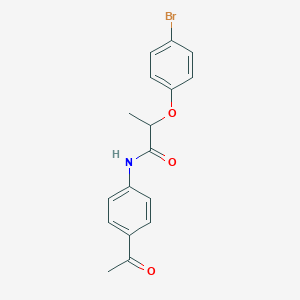
![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4110904.png)
![2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B4110925.png)
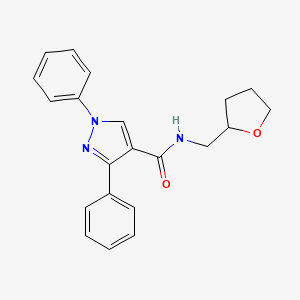
![2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4110934.png)
![2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)(methyl)amino]benzoic acid](/img/structure/B4110941.png)
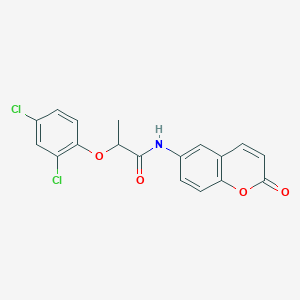
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)
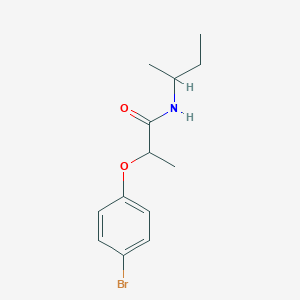
![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)